molecular formula C20H21Cl2N3O3S3 B2438190 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 313395-43-6

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2438190
CAS No.: 313395-43-6
M. Wt: 518.49
InChI Key: PWTMKMADNLUGKJ-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a synthetic small molecule of significant interest in early-stage pharmacological research, designed for laboratory use only. This compound features a benzamide core linked to a dichlorothiophenyl-thiazole moiety via a sulfonamide group, a structural motif found in ligands targeting various biological pathways . Its primary research value is hypothesized based on its structural similarity to other characterized N-(thiazol-2-yl)-benzamide analogs, which have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These related compounds act in a state-dependent manner to non-competitively antagonize Zn2+- and H+-evoked ZAC signaling, potentially by targeting the transmembrane and/or intracellular domains of the receptor . As such, this compound may serve as a valuable pharmacological tool for probing the physiological functions and therapeutic potential of ZAC, which remains poorly elucidated. Furthermore, the presence of the thiazole ring, a privileged structure in medicinal chemistry, suggests potential for investigation in other research areas. Thiazole-containing compounds are known to be explored for a wide range of activities, including antibacterial and anticancer applications . Researchers can utilize this high-purity compound to explore its specific mechanism of action, binding affinity, and functional effects in in vitro cellular assays and electrophysiology studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O3S3/c1-3-9-25(10-4-2)31(27,28)14-7-5-13(6-8-14)19(26)24-20-23-16(12-29-20)15-11-17(21)30-18(15)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTMKMADNLUGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, target interactions, and relevant research findings.

Structural Overview

The compound features a unique structural framework comprising a thiazole ring and a dichlorothiophene moiety. The presence of dichlorine substituents enhances its chemical reactivity and biological potential. The molecular formula is C13H14Cl2N2O2S2C_{13}H_{14}Cl_2N_2O_2S_2 with a molar mass of approximately 390.7 g/mol.

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways. For instance, it may target cyclin-dependent kinase 2 (CDK2), impacting cell cycle regulation.
  • Receptor Binding : Interaction studies suggest that the compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens. Preliminary studies suggest that this compound may exhibit similar effects, potentially serving as an antimicrobial agent.
  • Anti-inflammatory Effects : The compound's structural characteristics may contribute to its anti-inflammatory properties. By inhibiting pro-inflammatory pathways, it could provide therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : The ability to induce cell cycle arrest and apoptosis in cancer cells has been observed in related compounds. This compound is being investigated for its potential anticancer effects through similar mechanisms.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Synthesis and Biological Activity Evaluation This study explored the synthesis of various derivatives of the compound and assessed their biological activities against cancer cell lines. Results indicated significant cytotoxicity in several derivatives compared to controls .
Mechanistic Studies on CDK Inhibition Research demonstrated that the compound effectively inhibits CDK2 activity, leading to cell cycle arrest in human cancer cells. This suggests potential applications in cancer therapy.
Antimicrobial Testing In vitro tests showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and amide coupling. Key steps include:

  • Reacting 2-amino-4-(2,5-dichlorothiophen-3-yl)thiazole with 4-(dipropylsulfamoyl)benzoyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under reflux (60–80°C) .
  • Catalysts like triethylamine or pyridine are used to neutralize HCl byproducts during amide bond formation .
  • Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) are critical for achieving >70% yield .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Standard characterization techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify aromatic proton environments and sulfonamide group integration .
  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., m/z 528.1 [M+H]⁺) .
  • X-ray crystallography (where applicable) to resolve hydrogen-bonding interactions, as seen in analogous thiazole derivatives .

Q. What preliminary biological screening data exist for this compound?

  • Methodological Answer : Initial studies report:

Activity Type Cell Line/Organism IC₅₀/MIC Range Reference
AntimicrobialGram-positive bacteria16–31.25 µg/mL
AntifungalCandida albicans31.25–62.5 µg/mL
Screening protocols involve broth microdilution (CLSI guidelines) and MTT assays for cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data (e.g., MIC variations) across studies?

  • Methodological Answer : Discrepancies in MIC values may arise from:

  • Strain-specific resistance mechanisms : Use standardized strains (e.g., ATCC controls) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Assay conditions : Optimize pH (7.2–7.4 for bacterial assays) and culture medium (e.g., Mueller-Hinton agar vs. RPMI for fungi) .
  • Compound solubility : Pre-dissolve in DMSO (<1% final concentration) to avoid precipitation .
    Advanced studies should include dose-response curves and replicate experiments (n ≥ 3) to assess reproducibility .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties (e.g., bioavailability)?

  • Methodological Answer : Structural modifications guided by SAR:

  • Sulfonamide group : Replace dipropyl groups with cyclic amines (e.g., piperidine) to enhance solubility and reduce plasma protein binding .
  • Thiophene substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Prodrug approaches : Esterify the benzamide moiety to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like dihydrofolate reductase (DHFR) or bacterial enoyl-ACP reductase .
  • MD simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Train on datasets of thiazole derivatives to predict IC₅₀ values and optimize substituent patterns .

Q. How can researchers analyze conflicting data regarding the compound’s mechanism of action?

  • Methodological Answer :

  • Enzyme inhibition assays : Directly measure activity against purified targets (e.g., C. albicans CYP51) using fluorometric or spectrophotometric methods .
  • Transcriptomic profiling : RNA-seq of treated microbial cells to identify dysregulated pathways (e.g., ergosterol biosynthesis) .
  • Competitive binding studies : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to confirm target engagement .

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